Cas no 1706151-50-9 (N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide)

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a specialized oxalamide derivative featuring a cyclohexenyl ethyl group and a fluorophenyl methoxypropyl moiety. Its unique structure imparts potential applications in medicinal chemistry, particularly as an intermediate or scaffold for bioactive compounds. The presence of the fluorophenyl group enhances binding affinity and metabolic stability, while the cyclohexenyl ethyl chain may contribute to lipophilicity and conformational flexibility. The oxalamide core offers hydrogen-bonding capabilities, facilitating interactions with biological targets. This compound is suited for research in drug discovery, where its structural features could be leveraged for developing enzyme inhibitors or receptor modulators. High purity and well-defined synthesis pathways ensure reproducibility for experimental use.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide structure
1706151-50-9 structure
商品名:N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide
CAS番号:1706151-50-9
MF:C20H27FN2O3
メガワット:362.438389062881
CID:6294165
PubChem ID:90599345

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide 化学的及び物理的性質

名前と識別子

    • N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
    • AKOS024891879
    • F6452-0411
    • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide
    • N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
    • 1706151-50-9
    • インチ: 1S/C20H27FN2O3/c1-20(26-2,16-10-6-7-11-17(16)21)14-23-19(25)18(24)22-13-12-15-8-4-3-5-9-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H,22,24)(H,23,25)
    • InChIKey: XAGHHUPJBJEAFJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1C(C)(CNC(C(NCCC1=CCCCC1)=O)=O)OC

計算された属性

  • せいみつぶんしりょう: 362.20057089g/mol
  • どういたいしつりょう: 362.20057089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6452-0411-10mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6452-0411-40mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6452-0411-3mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6452-0411-25mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6452-0411-15mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6452-0411-5μmol
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6452-0411-5mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6452-0411-50mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6452-0411-2mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6452-0411-20mg
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide
1706151-50-9 90%+
20mg
$99.0 2023-05-17

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide 関連文献

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamideに関する追加情報

Professional Introduction to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide (CAS No. 1706151-50-9)

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1706151-50-9, represents a testament to the ongoing advancements in the design and development of novel molecular architectures aimed at addressing complex biological targets. The structural complexity of this oxalamide derivative, characterized by its intricate substitution patterns, positions it as a promising candidate for further exploration in drug discovery and therapeutic intervention.

The chemical structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is notable for its dual functionalization. The presence of a cyclohexene moiety at the 2-position of the ethyl group introduces a rigid, cyclic framework that can influence both the conformational flexibility and the electronic properties of the molecule. This cyclohexene unit is further complemented by a fluorophenyl group at the 2-position of the methoxypropyl chain, which adds another layer of complexity and potential for interaction with biological systems. The oxalamide core itself serves as a versatile scaffold, often employed in medicinal chemistry due to its ability to form hydrogen bonds and coordinate with various biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. The use of quantum mechanical methods, such as density functional theory (DFT), has been instrumental in understanding the electronic structure and reactivity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide. These studies have revealed that the fluorine atom in the fluorophenyl group exerts a significant electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule towards potential targets. Additionally, the methoxypropyl chain contributes to solubility and metabolic stability, making this compound an attractive candidate for further development.

In vitro studies have begun to elucidate the biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide, focusing on its interaction with enzymes and receptors relevant to various therapeutic areas. Initial experiments have shown promising results in terms of inhibitory activity against certain kinases and proteases, suggesting potential applications in oncology and anti-inflammatory treatments. The oxalamide moiety, known for its ability to chelate metal ions, has also been investigated for its role in modulating metal-dependent enzymes, which could open up avenues for treating metalloproteinase-mediated diseases.

The synthesis of this compound represents a significant challenge due to its complex structural features. Traditional organic synthesis techniques have been employed to construct the oxalamide core, followed by selective functionalization at various positions. Recent innovations in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have streamlined the process and improved yields. These advancements not only facilitate the production of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide but also enable the rapid exploration of its derivatives through combinatorial chemistry approaches.

The role of computational tools in guiding synthetic strategies cannot be overstated. Molecular modeling software has been used to predict optimal reaction pathways and identify key intermediates. By integrating experimental data with computational predictions, chemists can design more efficient synthetic routes that minimize side reactions and maximize yields. This integrated approach has been particularly valuable in optimizing the synthesis of complex molecules like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide.

As research progresses, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2((fluorophenyl) fluorophen fluor phen phen y y ))))))-50-9, along with other structurally related compounds, will continue to be scrutinized for their potential therapeutic applications. The combination of innovative synthetic methods, advanced computational techniques, and rigorous biological evaluation will be crucial in realizing their full potential in drug development.

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